Fluocortin butyl
Overview
Description
Fluocortin butyl, also known as fluocortin 21-butylate, is a synthetic glucocorticoid corticosteroid. It is marketed under various trade names such as Lenen, Novoderm, Varlane, and Vaspit. This compound is primarily used for its potent anti-inflammatory properties and is commonly utilized in the treatment of dermatological conditions where inflammation is a significant component . Chemically, it is the butyl ester derivative of fluocortin .
Mechanism of Action
Target of Action
Fluocortin butyl, a synthetic glucocorticoid corticosteroid , primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones. This receptor plays a crucial role in regulating various physiological processes, including immune response and inflammation.
Mode of Action
Upon reaching the cellular environment, this compound binds to the glucocorticoid receptor, inducing the expression of protein lipocortin 1 . Lipocortin 1 acts as an inhibitor of the enzyme phospholipase A2 , which initiates a cascade of molecular events leading to the formation of inflammatory mediators such as prostaglandins and prostacyclins .
Biochemical Pathways
The binding of this compound to the glucocorticoid receptor and the subsequent induction of lipocortin 1 expression leads to the inhibition of the phospholipase A2 pathway . This pathway is responsible for the production of inflammatory mediators. By inhibiting this pathway, this compound effectively reduces inflammation.
Pharmacokinetics
This compound is a topically active glucocorticoid C21 ester . It is rapidly broken down by esterases following absorption to inactive fluocortin . This rapid metabolism minimizes systemic exposure to the drug, thereby reducing the risk of side effects and improving its safety profile .
Result of Action
The primary result of this compound’s action is the reduction of inflammation . By inhibiting the production of inflammatory mediators, this compound alleviates symptoms associated with conditions such as dermatitis, eczema, erythema, first-degree burns, and insect bites .
Preparation Methods
Fluocortin butyl is synthesized from flucortolone. The synthetic route involves the esterification of the C21 carboxylic acid metabolite of flucortolone to form the butyl ester . The reaction conditions typically involve the use of esterification reagents and catalysts to facilitate the formation of the ester bond. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Fluocortin butyl undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed by esterases to form fluocortin, the inactive metabolite.
Oxidation and Reduction: As a corticosteroid, this compound may undergo oxidation and reduction reactions, particularly at the hydroxyl and keto groups present in its structure.
Substitution: The fluorine atom in the this compound structure can participate in substitution reactions under specific conditions.
Common reagents used in these reactions include esterases for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions include fluocortin and other metabolites depending on the specific reaction conditions .
Scientific Research Applications
Fluocortin butyl has several scientific research applications:
Biology: Research studies utilize this compound to understand the mechanisms of glucocorticoid action and their effects on cellular processes.
Chemistry: It serves as a model compound for studying esterification reactions and the stability of ester bonds in corticosteroids.
Comparison with Similar Compounds
Fluocortin butyl is unique among glucocorticoids due to its rapid metabolism to an inactive form, fluocortin, after exerting its therapeutic effects . This property minimizes systemic exposure and reduces the risk of side effects associated with prolonged glucocorticoid use. Similar compounds include:
Flucortolone: The parent compound from which this compound is synthesized.
Loteprednol etabonate: Another glucocorticoid designed to be rapidly metabolized to inactive forms, used in the treatment of ocular inflammation.
Prednisolone: A widely used glucocorticoid with similar anti-inflammatory properties but different metabolic pathways.
This compound’s unique metabolic inactivation approach makes it a valuable compound in the treatment of inflammatory conditions with a reduced risk of systemic side effects .
Properties
IUPAC Name |
butyl 2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35FO5/c1-5-6-9-32-24(31)23(30)21-14(2)10-17-16-12-19(27)18-11-15(28)7-8-25(18,3)22(16)20(29)13-26(17,21)4/h7-8,11,14,16-17,19-22,29H,5-6,9-10,12-13H2,1-4H3/t14-,16+,17+,19+,20+,21-,22-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTIDFOGTCVGQB-FHIVUSPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=O)C1C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194590 | |
Record name | Fluocortin butyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41767-29-7 | |
Record name | Fluocortin butyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41767-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluocortin butyl [USAN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041767297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluocortin butyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl 6α-fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUOCORTIN BUTYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N7OA9MO7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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